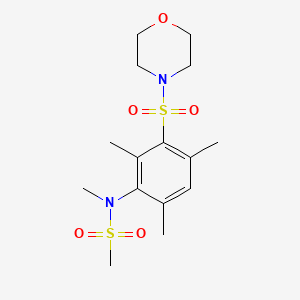
N-methyl-N-(2,4,6-trimethyl-3-(morpholinosulfonyl)phenyl)methanesulfonamide
概要
説明
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product . The analysis of the synthesis process includes the types of reactions used, the conditions under which they were carried out, and the yield of the product .Molecular Structure Analysis
The molecular structure of an organic compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of an organic compound are studied to understand its reactivity. This involves investigating how the compound reacts with different reagents and under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .作用機序
JNJ-26481585 is a selective inhibitor of histone deacetylase 6 (HDAC6), which is an enzyme that regulates the acetylation of proteins involved in various cellular processes, including cell motility, immune response, and gene expression. By inhibiting HDAC6, JNJ-26481585 disrupts the acetylation status of its target proteins, leading to altered cellular signaling and gene expression that can ultimately result in cell death.
Biochemical and Physiological Effects:
JNJ-26481585 has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth and migration of cancer cells, as well as angiogenesis. In addition, JNJ-26481585 has been demonstrated to have immunomodulatory effects, including the ability to enhance the activity of natural killer cells and T cells.
実験室実験の利点と制限
One of the main advantages of JNJ-26481585 is its selectivity for HDAC6, which reduces the potential for off-target effects. Additionally, JNJ-26481585 has demonstrated potent antitumor activity in preclinical studies, making it a promising candidate for further development. However, like all experimental compounds, JNJ-26481585 has limitations, including the need for further preclinical and clinical testing to fully evaluate its safety and efficacy.
将来の方向性
There are several potential future directions for the study of JNJ-26481585. One area of interest is the development of combination therapies that incorporate JNJ-26481585 with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further investigation is needed to fully understand the mechanisms by which JNJ-26481585 exerts its immunomodulatory effects, which could lead to the development of new immunotherapeutic strategies. Finally, the potential use of JNJ-26481585 in the treatment of inflammatory diseases warrants further investigation, particularly in light of its demonstrated immunomodulatory effects.
科学的研究の応用
JNJ-26481585 has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. It has been shown to have potent antitumor activity in preclinical studies, and has been evaluated in clinical trials for the treatment of solid tumors, lymphomas, and leukemias. Additionally, JNJ-26481585 has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Safety and Hazards
特性
IUPAC Name |
N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S2/c1-11-10-12(2)15(13(3)14(11)16(4)23(5,18)19)24(20,21)17-6-8-22-9-7-17/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHDBNNIPFYAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



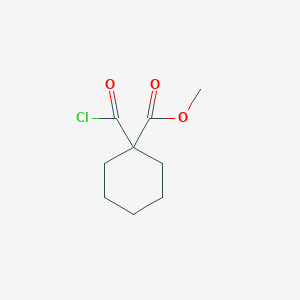
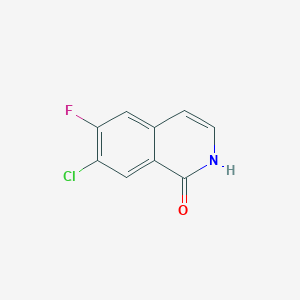
![L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propen-1-yl-](/img/structure/B3305301.png)

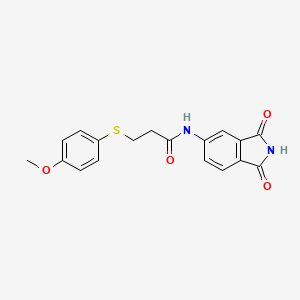
![1-(3-methylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3305311.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3305313.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one](/img/structure/B3305317.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide](/img/structure/B3305326.png)
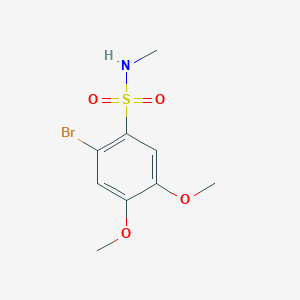
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B3305347.png)
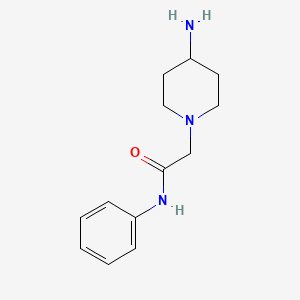
![2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B3305364.png)